2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. It is a small molecule that belongs to the class of pyrrolidine derivatives and has a unique chemical structure that makes it an attractive target for drug development.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of indolizine, pyrrolone, and indolizinone heterocycles is facilitated by Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes. This method offers an efficient route to highly functionalized heterocycles from readily available substrates, highlighting the versatility of pyridine propargylic alcohols and derivatives in synthesizing complex structures (Smith et al., 2007).
Biological Interactions and Antioxidant Activity
Novel 2-pyridin-2-yl-1H-indole derivatives have been synthesized and shown to possess interesting photophysical properties and estrogen receptor (ER) binding affinities. These compounds, particularly indol-6-ols, demonstrate significant fluorescent emission sensitive to solvent polarity and pH, alongside their biological interactions (Kasiotis & Haroutounian, 2006).
DNA Binding and Nuclease Activity
Research into Cu(II) complexes of tridentate ligands incorporating pyridine-2-yl structures has revealed their propensity for DNA binding and nuclease activity, offering insights into their potential therapeutic applications. These complexes exhibit minor structural changes to DNA upon binding, suggesting a nuanced interaction mechanism that could inform the design of novel therapeutic agents (Kumar et al., 2012).
Organocatalytic Synthesis and Medicinal Chemistry
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] showcases a novel approach to creating biologically active structures with high enantiopurity and structural diversity. This method emphasizes the role of asymmetric catalytic processes in developing compounds with potential therapeutic applications, particularly in medicinal chemistry (Chen et al., 2009).
Anticancer Activity
Piperazine-2,6-dione derivatives and their 4-(1H-indole-2-carbonyl) variants have been synthesized and evaluated for their anticancer activity. This research demonstrates the potential of these compounds in targeting various cancer cell lines, highlighting the importance of innovative synthetic routes in discovering new therapeutic agents (Kumar et al., 2013).
properties
IUPAC Name |
2-indol-1-yl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-21-10-7-14-4-1-2-5-16(14)21)22-11-8-15(12-22)24-17-6-3-9-19-20-17/h1-7,9-10,15H,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEZFMNLJKRQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.